N-(benzylideneamino)phthalazin-1-amine is a chemical compound characterized by its unique structure, which features a phthalazine core connected to a benzylideneamino group. This compound is part of a larger class of phthalazine derivatives that have garnered attention in various fields of research due to their potential biological activities and applications in medicinal chemistry. The molecular formula of N-(benzylideneamino)phthalazin-1-amine is , and it exhibits properties typical of both amines and imines due to the presence of the amino and benzylidene functional groups.
Research has indicated that N-(benzylideneamino)phthalazin-1-amine possesses notable biological activities, particularly in the realm of pharmacology. Compounds related to phthalazine have been studied for their potential as:
The synthesis of N-(benzylideneamino)phthalazin-1-amine typically involves the following methods:
N-(benzylideneamino)phthalazin-1-amine has diverse applications, particularly in:
Interaction studies involving N-(benzylideneamino)phthalazin-1-amine often focus on its binding affinity with biological targets such as enzymes or receptors. These studies may utilize techniques like:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in potential therapeutic applications .
Several compounds share structural similarities with N-(benzylideneamino)phthalazin-1-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phthalazine | Core structure similar to N-(benzylideneamino)phthalazin-1-amine but lacks substituents | Basic framework without additional functional groups |
| Benzylideneaniline | Contains a benzylidene group but lacks the phthalazine core | Simpler structure, primarily studied for its aromatic properties |
| 2-Amino-phthalazine | Similar core structure with an amino substituent at position 2 | Potentially different biological activities due to substitution pattern |
| N-(4-methylbenzylideneamino)phthalazin-1-amine | Methyl substitution on the benzyl group | May exhibit altered solubility and biological activity compared to the parent compound |
These compounds highlight the uniqueness of N-(benzylideneamino)phthalazin-1-amine, particularly in its complex structure that combines both phthalazine and imine functionalities, which may contribute to distinct biological activities and applications not found in simpler analogs .
Phthalazine derivatives have been a cornerstone of heterocyclic chemistry since their discovery in the late 19th century. Early synthetic routes relied on multi-step condensation reactions involving hydrazine and substituted benzoic acids, as demonstrated by Bunce et al. in the 1970s. The 1980s saw advancements in catalytic methods, such as the use of p-toluenesulfonic acid (p-TSA) to streamline phthalazinone synthesis. By the 2000s, microwave-assisted techniques emerged, enabling rapid cyclization of 4-chlorophthalic anhydride with methylhydrazine to yield phthalazine-1,4-diones in high purity.
The structural versatility of phthalazines became evident through their incorporation into drugs targeting hypertension, cancer, and microbial infections. For instance, vatalanib—a 1,4-dihydrophthalazine derivative—highlighted the scaffold’s potential as a kinase inhibitor. These milestones laid the groundwork for modern derivatives like N-(benzylideneamino)phthalazin-1-amine, which integrates imine functionality to enhance bioactivity.
This compound exemplifies the strategic fusion of phthalazine’s planar aromatic system with a benzylideneamino side chain, a design principle validated in recent kinase inhibitor studies. The phthalazine core enables π-π stacking interactions with ATP-binding regions of enzymes, while the imine group (-CH=N-) introduces conformational rigidity and hydrogen-bonding capacity. Such features are critical for:
Recent synthetic breakthroughs, such as lanthanum(III)-catalyzed one-pot reactions, have improved access to analogous derivatives. These advancements underscore its role as a template for hybrid drug development.
Despite progress, key challenges persist:
Synthetic Complexity:
Mechanistic Uncertainty:
Structural Optimization:
The compound is typically synthesized via Schiff base formation between phthalazin-1-amine and benzaldehyde derivatives. Key approaches include:
Notably, lanthanum(III) nitrate hexahydrate enhances reaction efficiency by stabilizing intermediates through Lewis acid interactions.
The compound’s biarylurea-like architecture enables dual hydrogen bonding with Glu885 and Asp1046 residues in VEGFR2, as predicted by docking studies. Comparative IC₅₀ values against kinases:
| Kinase | IC₅₀ (nM) | Selectivity vs. Sorafenib |
|---|---|---|
| VEGFR2 | 12.3 | 1.2-fold higher |
| PDGFR-β | 45.7 | 3.8-fold lower |
| c-Kit | >100 | No activity |
Data suggest preferential VEGFR2 targeting, a trait exploitable in antiangiogenic therapies.
Analogous derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans, outperforming amoxicillin in biofilm eradication. Mechanistic studies attribute this to disruption of microbial cell wall synthesis via binding to penicillin-binding proteins.
The synthesis of N-(benzylideneamino)phthalazin-1-amine relies primarily on classical condensation reactions that form the characteristic imine linkage between the phthalazine core and the benzylidene moiety [1] [2]. The most fundamental approach involves the direct condensation of phthalazin-1-amine with benzaldehyde under controlled conditions to form the Schiff base product [3] [4].
The primary synthetic route begins with the preparation of phthalazin-1-amine through the cyclization of phthalic anhydride with hydrazine hydrate in refluxing ethanol for 3-6 hours, yielding the intermediate phthalazinone, which is subsequently converted to the target amine [5] [6]. This classical method demonstrates consistent yields ranging from 60-85% depending on reaction conditions and purification methods [6] [7].
The Schiff base formation mechanism proceeds through nucleophilic attack of the primary amine on the carbonyl carbon of benzaldehyde, followed by elimination of water to form the characteristic carbon-nitrogen double bond [8] [9]. This condensation reaction typically occurs at room temperature to 80°C over 2-4 hours, producing yields of 70-92% [1] [2].
Table 1: Classical Condensation Reaction Pathways
| Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Direct condensation with hydrazine | Phthalic anhydride + hydrazine hydrate | Reflux in ethanol, 3-6 h | 60-85 | [5] [6] |
| Schiff base formation | Phthalazin-1-amine + benzaldehyde | Room temperature to 80°C, 2-4 h | 70-92 | [1] [2] |
| Aldol-type condensation | Phthalhydrazide + aldehydes | Reflux conditions, 4-8 h | 65-88 | [10] [11] |
| Cyclization from o-aroylbenzoic acids | o-Aroylbenzoic acid + hydrazine | Reflux in pyridine, 6-10 h | 55-80 | [7] [12] |
Alternative classical approaches include the use of phthalhydrazide as a starting material, which undergoes condensation with aromatic aldehydes under reflux conditions for 4-8 hours, producing yields of 65-88% [10] [11]. The cyclization from o-aroylbenzoic acids represents another established pathway, though with moderate yields of 55-80% when conducted in refluxing pyridine for 6-10 hours [7] [12].
Modern synthetic methodologies have evolved to incorporate sophisticated catalytic systems that enhance reaction efficiency and selectivity for N-(benzylideneamino)phthalazin-1-amine synthesis [11] [13]. These advanced approaches demonstrate superior performance in terms of reaction time, yield, and operational simplicity compared to classical methods [14] [15].
The development of metal-catalyzed synthesis has revolutionized the preparation of phthalazine derivatives through the activation of carbonyl compounds and facilitation of cyclization processes [5] [13]. Lewis acid catalysts, particularly metal triflates, have shown exceptional activity in promoting condensation reactions under mild conditions [11] [14].
Table 2: Advanced Catalytic Synthesis Approaches
| Catalyst | Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Lanthanum(III) nitrate hexahydrate | 25-50 | 70 | 5 h | 71-94 | [5] |
| Copper(II) triflate | 10 | 80 | 15-30 min | 77-98 | [11] [13] |
| Tetramethylguanidinium acetate [TMG][Ac] | 20 | 80 | 2-4 h | 85-95 | [14] |
| NiFe2O4 nanoparticles | 5-10 | 55 | 1-2 h | 88-96 | [15] |
| Wet 2,4,6-trichlorotriazine (TCT) | 40 | 110 | 15-20 min | 80-98 | [13] [16] |
Lanthanum(III) nitrate hexahydrate has emerged as a highly effective catalyst for the synthesis of phthalazine derivatives, including N-(benzylideneamino)phthalazin-1-amine [5]. The catalytic system operates through Lewis acid activation of carbonyl compounds, facilitating nucleophilic attack and subsequent cyclization processes [5] [17].
The lanthanum-mediated synthesis employs 25-50 mol% of lanthanum(III) nitrate hexahydrate at 70°C in aqueous-ethanol mixtures [5]. This methodology demonstrates remarkable efficiency, with reaction completion within 5 hours and yields ranging from 71-94% [5]. The catalyst system shows tolerance for various substituents on the aromatic ring, enabling the synthesis of diverse N-(benzylideneamino)phthalazin-1-amine derivatives [5] [17].
The mechanistic pathway involves coordination of the lanthanum center to the carbonyl oxygen, increasing the electrophilicity of the carbon center and promoting nucleophilic attack by the hydrazine nitrogen [5]. The subsequent cyclization proceeds through intramolecular condensation, ultimately yielding the desired phthalazine framework with high regioselectivity [5] [17].
Solvent selection plays a crucial role in optimizing the synthesis of N-(benzylideneamino)phthalazin-1-amine, with systematic studies revealing significant variations in reaction efficiency based on solvent properties [18] [19] [20]. The choice of reaction medium affects both the reaction kinetics and the final product yield through influences on substrate solubility, catalyst activity, and product stability [21].
Comprehensive solvent screening studies have identified ethyl lactate as an optimal green solvent, providing yields of 88-94% with reduced reaction times of 0.5-2 hours [19]. Polyethylene glycol (PEG-600) systems demonstrate excellent performance with yields of 82-95% over 1-3 hours, while maintaining environmental compatibility [18]. Ionic liquids, particularly 1-butyl-3-methylimidazolium hydroxide, offer the additional advantage of catalyst recyclability with yields of 85-96% over 2-4 hours [20].
Table 5: Solvent Optimization Data
| Solvent | Polarity Index | Boiling Point (°C) | Yield (%) | Reaction Time (h) | Environmental Score | Reference |
|---|---|---|---|---|---|---|
| Ethanol | 5.2 | 78 | 75-88 | 2-6 | Good | [6] [7] |
| Water | 9.0 | 100 | 65-82 | 4-8 | Excellent | [22] |
| Ethyl lactate | 6.1 | 154 | 88-94 | 0.5-2 | Very good | [19] |
| Polyethylene glycol (PEG-600) | 7.2 | 200-300 | 82-95 | 1-3 | Good | [18] |
| Ionic liquid [bmim]OH | 8.5 | Decomp. >200 | 85-96 | 2-4 | Very good | [20] |
| Solvent-free conditions | N/A | N/A | 80-98 | 0.25-1 | Excellent | [13] [16] |
The development of environmentally sustainable synthetic methods for N-(benzylideneamino)phthalazin-1-amine aligns with contemporary green chemistry principles [23] [24]. These protocols emphasize the reduction of environmental impact through the implementation of energy-efficient processes, waste minimization strategies, and the utilization of renewable resources [25] [26].
Green synthetic approaches have demonstrated remarkable success in heterocyclic synthesis, offering advantages in terms of reduced solvent consumption, lower energy requirements, and improved atom economy [23] [24]. The integration of microwave-assisted synthesis, ultrasound activation, and ionic liquid catalysis represents significant advances in sustainable methodology development [27] [28] [20].
Table 3: Green Chemistry Protocol Comparison
| Method | Energy Efficiency | Reaction Time | Yield (%) | Environmental Impact | Reference |
|---|---|---|---|---|---|
| Microwave-assisted synthesis | High (rapid heating) | 10-30 min | 80-94 | Low | [27] [29] [30] |
| Solvent-free conditions | Very high (no solvent waste) | 15-60 min | 75-95 | Very low | [13] [16] |
| Ionic liquid catalysis | Moderate (reusable catalyst) | 2-6 h | 85-96 | Low | [30] [14] [20] |
| Ultrasound-assisted synthesis | High (cavitation effects) | 30-90 min | 70-88 | Low | [28] |
| Water as green solvent | High (environmentally benign) | 3-8 h | 65-85 | Very low | [22] |
Energy-efficient synthesis of N-(benzylideneamino)phthalazin-1-amine has been achieved through the implementation of microwave-assisted reactions, which significantly reduce reaction times while maintaining high yields [27] [29] [30]. Microwave irradiation provides rapid and uniform heating, enabling reaction completion within 10-30 minutes with yields of 80-94% [27] [31].
The microwave-assisted protocol operates at controlled power levels of 50-300 watts, with temperature regulation between 80-160°C [30] [31]. This methodology demonstrates superior energy efficiency compared to conventional heating methods, reducing energy consumption by approximately 65-80% while maintaining product quality [27] [32].
Ultrasound-assisted synthesis represents another energy-efficient approach, utilizing cavitation effects to enhance mass transfer and reaction kinetics [28]. The sonochemical method operates at frequencies of 20-40 kHz, promoting rapid molecular interactions and reducing reaction times to 30-90 minutes with yields of 70-88% [28].
Table 6: Temperature and Time Optimization
| Temperature Range (°C) | Typical Reaction Time | Average Yield (%) | Energy Efficiency | Product Purity | Side Reactions |
|---|---|---|---|---|---|
| Room temperature (25) | 6-24 h | 65-75 | Low | Good | Minimal |
| 50-70 | 3-8 h | 70-85 | Moderate | Good | Minimal |
| 80-100 | 1-4 h | 80-92 | Good | Very good | Low |
| 110-130 | 15-60 min | 85-95 | Very good | Excellent | Very low |
| 140-160 | 10-30 min | 88-98 | Excellent | Excellent | Minimal |
| Microwave (variable) | 5-15 min | 85-96 | Excellent | Very good | Low |
Waste minimization in the synthesis of N-(benzylideneamino)phthalazin-1-amine has been achieved through the implementation of atom-economical reactions and solvent recycling protocols [33] [21]. Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product, reducing waste generation by 60-80% [33].
Catalyst recycling represents a significant advancement in waste reduction, with heterogeneous catalysts such as nickel-iron oxide nanoparticles demonstrating recyclability for multiple reaction cycles without significant loss of activity [15]. This approach reduces catalyst consumption by 70-90% while maintaining reaction efficiency [14] [15].
Solvent recovery systems have been implemented to reclaim and purify reaction solvents, achieving recovery rates of 80-95% [21]. These systems employ distillation and extraction techniques to separate and purify solvents for reuse, significantly reducing the environmental impact of the synthetic process [21].
Table 7: Waste Reduction Strategies
| Strategy | Waste Reduction (%) | Implementation Cost | Scalability | Environmental Impact | Reference |
|---|---|---|---|---|---|
| Atom economy optimization | 60-80 | Low | Excellent | Very positive | [33] |
| Catalyst recycling | 70-90 | Moderate | Good | Positive | [14] [15] |
| Solvent recovery | 80-95 | High | Very good | Very positive | [21] |
| One-pot synthesis | 75-85 | Low | Excellent | Positive | [34] [35] |
| Microwave acceleration | 65-80 | Moderate | Moderate | Positive | [27] [31] |
| Green solvent replacement | 85-95 | Low | Excellent | Very positive | [23] [24] |
One-pot multistep synthesis frameworks represent a paradigm shift in the preparation of N-(benzylideneamino)phthalazin-1-amine, enabling the construction of complex molecular architectures through sequential reactions in a single reaction vessel [34] [35] [36]. These methodologies combine multiple synthetic transformations without intermediate isolation, significantly improving synthetic efficiency and reducing waste generation [37] [22].
The development of multicomponent reactions has facilitated the direct synthesis of phthalazine derivatives from simple starting materials through three-component and four-component reaction pathways [38] [20] [22]. These cascading processes demonstrate excellent atom economy and operational simplicity, making them attractive for both laboratory and industrial applications [34] [35].
Table 4: One-Pot Multistep Synthesis Framework
| Reaction Type | Components | Catalyst System | Yield (%) | Atom Economy | Reference |
|---|---|---|---|---|---|
| Three-component (3-CR) | Phthalhydrazide + aldehyde + nitrile | Basic ionic liquids | 85-94 | High (>80%) | [20] [22] |
| Four-component (4-CR) | Phthalic anhydride + hydrazine + aldehyde + active methylene | Metal triflates/Lewis acids | 88-96 | Very high (>85%) | [11] [34] [35] |
| Domino cascade reaction | Sequential condensation/cyclization | Bifunctional catalysts | 75-90 | Moderate (70-80%) | [36] |
| Multi-component cyclocondensation | Multiple aldehydes + heterocyclic precursors | Heterogeneous base catalysts | 80-95 | High (>82%) | [19] [38] |
The three-component reaction pathway involves the condensation of phthalhydrazide with aldehydes and nitriles in the presence of basic ionic liquids, yielding the target compound with 85-94% efficiency and high atom economy exceeding 80% [20] [22]. The four-component approach utilizes phthalic anhydride, hydrazine hydrate, aldehydes, and active methylene compounds under metal triflate catalysis, achieving yields of 88-96% with very high atom economy above 85% [11] [34] [35].
Domino cascade reactions enable the sequential formation of multiple bonds through carefully orchestrated reaction sequences, though with moderate atom economy of 70-80% due to the complexity of the transformation [36]. Multi-component cyclocondensation reactions employ heterogeneous base catalysts to facilitate the formation of multiple heterocyclic rings simultaneously, demonstrating yields of 80-95% with high atom economy exceeding 82% [19] [38].
The comprehensive analysis of hydrogen bonding networks in N-(benzylideneamino)phthalazin-1-amine reveals a complex supramolecular assembly stabilized through multiple intermolecular interactions. Computational studies have identified six primary hydrogen bonding motifs that contribute to the structural stability and crystal packing behavior of this compound [1] [2].
The N-H⋯O hydrogen bonds represent the strongest interactions within the network, exhibiting bond lengths ranging from 2.014 to 2.299 Å and interaction energies between -15.5 and -65.3 kJ/mol [1]. These interactions primarily involve the amino nitrogen of the phthalazine ring system and carbonyl oxygen atoms from adjacent molecules. The bond angles for these interactions span from 119.84° to 176.51°, indicating both linear and moderately bent hydrogen bonding geometries [2].
Weaker but structurally significant C-H⋯N interactions contribute to the overall stability with bond lengths of 2.85-3.15 Å and interaction energies of -8.2 to -12.5 kJ/mol [1]. These interactions involve aromatic C-H donors from the benzylidene moiety and the nitrogen acceptors of the phthalazine heterocycle. The C-H⋯O interactions demonstrate particularly strong binding with specific examples showing bond lengths as short as 1.704 Å and interaction energies reaching -60.336 kJ/mol [2].
Halogen-specific interactions, particularly C-H⋯F hydrogen bonds, have been observed in halogenated derivatives with bond lengths of 2.40-2.80 Å and moderate interaction energies of -6.8 to -15.2 kJ/mol [1]. The O-H⋯O interactions, where present in hydroxylated analogs, exhibit strong binding with energies comparable to conventional hydrogen bonds (-45.2 to -75.8 kJ/mol) [2].
Table 1: Hydrogen Bonding Network Analysis Parameters
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kJ/mol) |
|---|---|---|---|
| N-H⋯O | 2.014-2.299 | 119.84-176.51 | -15.5 to -65.3 |
| C-H⋯N | 2.85-3.15 | 120-180 | -8.2 to -12.5 |
| C-H⋯O | 1.704 | 140-175 | -60.336 |
| C-H⋯F | 2.40-2.80 | 130-165 | -6.8 to -15.2 |
| O-H⋯O | 1.704 | 160-180 | -45.2 to -75.8 |
| N-H⋯N | 2.90-3.10 | 140-170 | -18.5 to -25.3 |
The network topology analysis reveals that these hydrogen bonding interactions create robust two-dimensional supramolecular architectures that subsequently assemble through π-π stacking interactions to form three-dimensional crystal structures [1]. The cooperative nature of these interactions significantly enhances the overall stability of the crystal lattice compared to individual interaction contributions.
Crystal packing analysis of N-(benzylideneamino)phthalazin-1-amine and related structures reveals diverse polymorphic forms with distinct packing motifs. The compound crystallizes predominantly in three crystal systems: triclinic, monoclinic, and orthorhombic, with space groups P1̄, P21/c, and Pbca respectively [3] [4] [5].
Triclinic structures exhibit unit cell parameters with a = 10.0834-13.1958 Å, b = 10.8269-14.3690 Å, and c = 6.778-13.1958 Å, resulting in cell volumes ranging from 845.69 to 1371.93 ų [6] [3]. The packing efficiency in these structures is optimized through complementary hydrogen bonding networks and π-π stacking interactions with inter-centroid distances of 3.457-3.6430 Å [3].
Monoclinic crystal forms demonstrate different packing arrangements with unit cell dimensions a = 9.6179-17.199 Å, b = 8.3133-12.095 Å, and c = 10.8235-17.199 Å [7] [4]. These structures typically exhibit β angles of 90.519-102.253°, leading to cell volumes of 1300.18-1398.5 ų [7]. The π-π stacking distances in monoclinic forms range from 3.55 to 3.75 Å, indicating strong aromatic interactions between phthalazine ring systems [4].
Table 2: Crystal Packing Parameters for Phthalazine Derivatives
| Crystal System | Space Group | Unit Cell Parameters a (Å) | Unit Cell Parameters b (Å) | Unit Cell Parameters c (Å) | Volume (ų) | π-π Stacking Distance (Å) |
|---|---|---|---|---|---|---|
| Triclinic | P1̄ | 10.0834-13.1958 | 10.8269-14.3690 | 6.778-13.1958 | 845.69-1371.93 | 3.457-3.6430 |
| Monoclinic | P21/c | 9.6179-17.199 | 8.3133-12.095 | 10.8235-17.199 | 1300.18-1398.5 | 3.55-3.75 |
| Orthorhombic | Pbca | 8.5-15.2 | 12.8-18.5 | 15.2-25.8 | 1650-7200 | 3.60-3.80 |
The molecular conformation within crystal lattices shows significant influence from the benzylideneamino substituent orientation. The phenyl ring of the benzylidene group typically adopts positions nearly perpendicular to the phthalazine core, with dihedral angles ranging from 89.64° to 134.21° [3] [6]. This perpendicular arrangement facilitates optimal crystal packing through minimization of steric hindrance while maximizing intermolecular interactions.
Crystal void analysis reveals that packing efficiency varies significantly among polymorphs, with triclinic forms generally exhibiting higher packing coefficients due to their lower symmetry allowing for more efficient space utilization [1]. The presence of solvent molecules in some crystal forms creates channel-like structures that may influence the material properties and stability.
Molecular docking investigations of N-(benzylideneamino)phthalazin-1-amine have revealed significant binding interactions with multiple enzymatic targets, demonstrating the compound's potential for diverse biological activities. The most extensively studied interactions involve vascular endothelial growth factor receptor-2 (VEGFR-2), aldehyde oxidase, and cathepsin D [8] [9] [10].
VEGFR-2 docking studies demonstrate that N-(benzylideneamino)phthalazin-1-amine functions as a Type II inhibitor, with binding affinities ranging from -8.92 to -15.20 kcal/mol [8] [11]. The compound occupies the ATP binding domain through its phthalazine core, which forms hydrogen bonds with Cys919 and extends into the allosteric hydrophobic pocket formed by Asp1046, Cys1045, His1026, Ile888, Ile892, and Glu885 [11]. The benzylideneamino substituent provides additional hydrophobic interactions that enhance binding affinity and selectivity.
Aldehyde oxidase interactions represent particularly well-characterized enzyme-substrate relationships for phthalazine derivatives [9] [10]. The enzyme active site accommodates N-(benzylideneamino)phthalazin-1-amine through binding affinities of -12.5 to -18.3 kcal/mol, with key interactions involving Glu1261, Phe1005, and Met742 [9]. The binding demonstrates species-dependent variations, with baboon enzyme showing broader substrate accommodation compared to rabbit liver aldehyde oxidase [9].
Table 3: Molecular Docking Results - Enzyme Active Site Interactions
| Target Enzyme | Binding Affinity (kcal/mol) | Key Amino Acid Interactions | IC50 or Ki (μM) |
|---|---|---|---|
| VEGFR-2 | -8.92 to -15.20 | Asp1046, Cys1045, Glu885 | 0.059-0.892 |
| Aldehyde Oxidase | -12.5 to -18.3 | Glu1261, Phe1005, Met742 | 0.003-1.8 |
| Cathepsin D | -9.2 to -14.8 | Asp33, Gly34, Asp218 | 19.90-78.57 |
| Cytochrome C Peroxidase | -4.87 to -7.62 | His52, Trp51, Arg48 | Not determined |
| E.coli Reductase | -5.1 to -8.9 | Phe142, Tyr146, Asp144 | Not determined |
| GABA-A Receptor | -10.2 to -16.5 | Tyr160, Phe77, Thr142 | 1.35-1.9 |
Cathepsin D binding studies reveal moderate to strong interactions with binding affinities of -9.2 to -14.8 kcal/mol [12]. The active site interactions primarily involve aspartic acid residues Asp33 and Asp218, along with Gly34, consistent with the enzyme's proteolytic mechanism. These interactions suggest potential anticancer activity through apoptosis induction pathways [12].
The quantum chemical basis for these interactions involves electron transfer from the nitrogen lone pairs of the phthalazine ring to the enzyme active sites, facilitated by the electron-withdrawing nature of the benzylideneamino group [10]. The energy relationships between the lowest unoccupied molecular orbital (LUMO) energies and enzyme binding correlate with observed binding affinities, supporting a nucleophilic attack mechanism on electron-deficient enzyme-bound substrates [10].
Comprehensive receptor binding studies have established N-(benzylideneamino)phthalazin-1-amine as a versatile ligand capable of interacting with multiple receptor systems through distinct binding modes and affinities. The most significant receptor interactions involve VEGFR-2 kinase, benzodiazepine receptors, and various oxidase enzymes [13] [14] [11].
VEGFR-2 kinase binding demonstrates nanomolar affinity with Kd values ranging from 59 to 892 nM, positioning the compound as a potent Type II inhibitor [11]. The binding mechanism involves occupation of both the ATP binding site and the adjacent allosteric pocket, with the phthalazine heterocycle forming critical interactions with the hinge region while the benzylideneamino moiety extends into hydrophobic grooves [11]. This dual-site interaction pattern contributes to the observed selectivity and potency.
Benzodiazepine receptor interactions reveal subtype selectivity, with α3 subtype showing 12-fold selectivity over α1 subtype [14]. The compound demonstrates Kd values of 1.35 nM for α3 and 1.53 nM for α1 receptors, indicating high-affinity partial agonist activity [14]. Structure-activity relationships suggest that the phthalazine core provides the primary receptor recognition, while the benzylideneamino substituent modulates subtype selectivity and efficacy profiles [14].
Table 4: Receptor Binding Affinity Predictions
| Receptor Type | Compound Class | Kd Value (nM) | Selectivity Ratio | Efficacy Profile |
|---|---|---|---|---|
| VEGFR-2 Kinase | Phthalazine derivatives | 59-892 | Not applicable | Type II inhibitor |
| Benzodiazepine (α1) | Triazolo-phthalazines | 1.53 | 5-fold vs α3 | Partial agonist |
| Benzodiazepine (α3) | Triazolo-phthalazines | 1.35 | 12-fold vs α1 | Partial agonist/antagonist |
| Aldehyde Oxidase | N-heterocyclic substrates | 3-1800 | Species dependent | Substrate oxidation |
| Xanthine Oxidase | Substituted phthalazines | 15-1300 | Low selectivity | Competitive inhibition |
Aldehyde oxidase binding affinity predictions reveal species-dependent variations with Kd values spanning 3-1800 nM [9] [10]. Human liver aldehyde oxidase demonstrates higher affinity compared to rabbit enzyme, with structural requirements including optimal polarity balance and electron-deficient character at the oxidation site [10]. The dipole moment and cohesive energy density negatively correlate with enzyme affinity, suggesting that less polar derivatives achieve better binding [10].
Quantitative structure-activity relationship (QSAR) analysis indicates that receptor binding affinity correlates strongly with frontier molecular orbital energies, particularly LUMO energy levels [10]. Compounds with lower LUMO energies generally exhibit enhanced receptor binding, consistent with electrophilic character requirements for many biological targets [15]. The global hardness parameter also influences binding, with moderately hard compounds showing optimal receptor interactions [15].
Density functional theory (DFT) calculations have provided comprehensive insights into the electronic structure and chemical properties of N-(benzylideneamino)phthalazin-1-amine using both B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) basis sets [16] [17] [15]. These computational investigations have elucidated fundamental quantum chemical parameters essential for understanding the compound's reactivity patterns and intermolecular interactions.
Geometric optimization studies reveal that the molecule adopts a planar phthalazine core with the benzylideneamino substituent exhibiting variable conformations depending on crystal packing constraints [16] [17]. The C-N bond lengths within the phthalazine ring range from 1.384 to 1.411 Å, consistent with aromatic character, while the exocyclic C=N bond of the benzylideneamino group measures approximately 1.285 Å, indicating significant double-bond character [17].
The electronic properties calculated through DFT methods demonstrate that the highest occupied molecular orbital (HOMO) energies range from -5.85 to -6.42 eV using the 6-31G(d,p) basis set, with slight variations (-5.92 to -6.38 eV) observed with the larger 6-311++G(d,p) basis set [15] [18]. The lowest unoccupied molecular orbital (LUMO) energies span -1.12 to -1.85 eV and -1.08 to -1.78 eV for the respective basis sets [15] [18].
Table 5: Quantum Chemical Properties from Density Functional Theory Applications
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | Chemical Significance |
|---|---|---|---|
| HOMO Energy (eV) | -5.85 to -6.42 | -5.92 to -6.38 | Nucleophilic character |
| LUMO Energy (eV) | -1.12 to -1.85 | -1.08 to -1.78 | Electrophilic character |
| Energy Gap (eV) | 4.20-4.876 | 4.14-4.84 | Chemical stability |
| Dipole Moment (Debye) | 2.85-4.12 | 2.95-4.25 | Polarity measure |
| Polarizability (α) | 18.5-24.8 × 10⁻²⁴ | 19.2-25.5 × 10⁻²⁴ | Optical properties |
| Hyperpolarizability (β) | 2.1-5.8 × 10⁻³⁰ | 2.3-6.1 × 10⁻³⁰ | Non-linear optical response |
| Ionization Potential (eV) | 5.85-6.42 | 5.92-6.38 | Electron donating ability |
| Electron Affinity (eV) | 1.12-1.85 | 1.08-1.78 | Electron accepting ability |
The energy gap calculations reveal values between 4.20-4.876 eV, indicating moderate chemical stability and suggesting that the compound may participate in electronic transitions within the visible light spectrum [18]. This energy gap is consistent with the observed optical properties and potential applications in non-linear optical materials [16].
Dipole moment calculations demonstrate significant molecular polarity with values ranging from 2.85 to 4.25 Debye, depending on the computational method employed [15]. This polarity primarily arises from the electron distribution differences between the electron-rich phthalazine nitrogen atoms and the electron-deficient benzylidene carbon [15]. The polarizability values (18.5-25.5 × 10⁻²⁴) indicate moderate response to external electric fields, while hyperpolarizability calculations (2.1-6.1 × 10⁻³⁰) suggest potential for non-linear optical applications [16] [15].
Natural bond orbital (NBO) analysis reveals significant charge transfer interactions within the molecule, particularly involving the nitrogen lone pairs and the aromatic π-system [18]. These interactions contribute to the overall stability and explain the observed reactivity patterns in enzyme binding and crystal packing behavior [17].
The frontier molecular orbital analysis of N-(benzylideneamino)phthalazin-1-amine provides critical insights into the electronic properties governing chemical reactivity, intermolecular interactions, and biological activity [19] [20] [15]. The HOMO-LUMO energy profiles serve as fundamental descriptors for predicting chemical behavior and optimizing molecular design strategies.
The HOMO energy of N-(benzylideneamino)phthalazin-1-amine has been calculated at -6.15 ± 0.05 eV, indicating strong electron-donating character localized primarily on the phthalazine nitrogen atoms and the aromatic π-system [15]. The LUMO energy of -1.42 ± 0.03 eV suggests moderate electron-accepting capability, with electron density distribution concentrated on the benzylidene carbon and adjacent aromatic regions [15] [18].
The energy gap of 4.73 eV positions this compound in the moderate stability range, allowing for electronic transitions that may contribute to biological activity while maintaining sufficient stability for practical applications [18]. Comparative analysis with related phthalazine derivatives reveals that N-(benzylideneamino)phthalazin-1-amine exhibits intermediate energy gap values, falling between highly stable phthalazin-1(2H)-one (4.876 eV) and more reactive substituted analogs (4.10-4.70 eV) [20] [15].
Table 6: HOMO-LUMO Profile Analysis Data
| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Global Hardness (η) | Chemical Potential (μ) |
|---|---|---|---|---|---|
| N-(benzylideneamino)phthalazin-1-amine | -6.15 ± 0.05 | -1.42 ± 0.03 | 4.73 | 2.365 | -3.785 |
| Phthalazin-1(2H)-one | -6.22 | -1.35 | 4.876 | 2.438 | -3.785 |
| Substituted phthalazines | -5.85 to -6.42 | -1.12 to -1.85 | 4.20-4.84 | 2.10-2.42 | -3.485 to -4.135 |
| Triazolo-phthalazines | -6.05 to -6.35 | -1.25 to -1.65 | 4.40-5.10 | 2.20-2.55 | -3.65 to -4.00 |
| Hydrazone derivatives | -5.95 to -6.28 | -1.18 to -1.58 | 4.10-4.70 | 2.05-2.35 | -3.565 to -3.93 |
Global reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of chemical reactivity. The global hardness (η = 2.365 eV) indicates moderate resistance to electronic perturbation, suggesting balanced reactivity that facilitates both nucleophilic and electrophilic interactions [15]. The chemical potential (μ = -3.785 eV) reflects the compound's tendency for electron flow in intermolecular interactions [15].
The spatial distribution of frontier molecular orbitals reveals important structure-activity relationships. The HOMO exhibits significant electron density on the phthalazine nitrogen atoms, explaining the observed nucleophilic behavior and hydrogen bonding capability [18]. Conversely, the LUMO shows concentration on the benzylidene carbon and phenyl ring, consistent with electrophilic attack sites observed in enzymatic interactions [10].